molecular formula C9H8N2O2 B7964174 1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE

1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE

Cat. No.: B7964174
M. Wt: 176.17 g/mol
InChI Key: BOUWFGOKSUXCSR-UHFFFAOYSA-N
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Description

1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE is a heterocyclic compound with a molecular formula of C9H8N2O2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an oxazole ring fused with a benzene ring, making it a benzo[d]oxazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride . The reaction conditions typically include the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and reduced reaction times. The process involves the same reactants but utilizes microwave irradiation to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The oxazole ring structure allows for interactions with nucleophilic sites on proteins and DNA, leading to its biological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features an amino group at the 2-position of the oxazole ring, enhancing its reactivity and potential for forming hydrogen bonds. This structural uniqueness contributes to its diverse applications in medicinal chemistry and industry .

Properties

IUPAC Name

1-(2-amino-1,3-benzoxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUWFGOKSUXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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